molecular formula C7H3BrF2O2 B125708 4-Bromo-2,3-difluorobenzoic acid CAS No. 194804-91-6

4-Bromo-2,3-difluorobenzoic acid

Cat. No. B125708
M. Wt: 237 g/mol
InChI Key: IRUDFVTZXQTEFN-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluorobenzoic acid is a halogenated aromatic compound that contains bromine and fluorine atoms attached to a benzoic acid moiety. This compound is of interest due to its potential as a building block in organic synthesis, particularly in the construction of complex molecules such as spiro compounds and heterocycles.

Synthesis Analysis

The synthesis of halogenated benzoic acids often involves the use of halogenation reactions, as seen in the synthesis of related compounds. For example, 2-bromobenzoic acids have been used as precursors for the synthesis of spirobenzolactones and spirobenzolactams through free radical reactions . Similarly, 4-chloro-2,5-difluorobenzoic acid has been synthesized from 2,5-difluoroaniline using a Sandmeyer reaction followed by bromination and a Grignard reaction, with an overall yield of 31% and high purity . These methods could potentially be adapted for the synthesis of 4-bromo-2,3-difluorobenzoic acid.

Molecular Structure Analysis

The molecular structure of halogenated benzoic acids is characterized by the presence of halogen atoms which can significantly influence the electronic properties of the molecule. For instance, the crystal structure of a related compound, 2-bromo-N-(2,4-difluorobenzyl)benzamide, was determined using single-crystal X-ray diffraction, revealing specific intermolecular interactions such as hydrogen bonds and halogen-π interactions . These structural features are important for understanding the reactivity and potential applications of 4-bromo-2,3-difluorobenzoic acid.

Chemical Reactions Analysis

Halogenated benzoic acids can undergo various chemical reactions, including nucleophilic aromatic substitution. For example, 3-bromo-2-nitrobenzo[b]thiophene was shown to react with amines to give N-substituted products, demonstrating the reactivity of brominated aromatic compounds towards nucleophiles . These reactions could be relevant to the chemical behavior of 4-bromo-2,3-difluorobenzoic acid in the presence of nucleophilic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzoic acids are influenced by the presence of halogen atoms. These properties include melting points, boiling points, solubility, and acidity. For instance, the synthesis of 3-bromo-2-fluorobenzoic acid involved optimizing reaction conditions to achieve high purity and yield, indicating the importance of controlling physical and chemical parameters during synthesis . These considerations are also applicable to the synthesis and handling of 4-bromo-2,3-difluorobenzoic acid.

Scientific Research Applications

  • Synthesis of Diverse Organic Compounds

    • Field : Organic Chemistry
    • Application : 4-Bromo-2,3-difluorobenzoic acid is a highly valued organic compound within scientific research. It serves as an intermediate in synthesizing diverse organic compounds .
    • Method : The specific methods of application or experimental procedures would depend on the particular organic compound being synthesized. Typically, this would involve reaction with other reagents under controlled conditions .
    • Results : The outcomes would also depend on the specific synthesis process. In general, the use of 4-Bromo-2,3-difluorobenzoic acid as an intermediate can facilitate the synthesis of a wide range of organic compounds .
  • Enzyme Kinetics Studies

    • Field : Biochemistry
    • Application : 4-Bromo-2,3-difluorobenzoic acid aids in enzyme kinetics studies .
    • Method : This typically involves using the compound in reactions catalyzed by the enzyme under study, and monitoring the reaction rates under various conditions .
    • Results : These studies can provide valuable insights into the mechanisms of enzyme-catalyzed reactions, and the roles of different compounds in these reactions .
  • Synthesis of Peptides and Proteins

    • Field : Biochemistry
    • Application : 4-Bromo-2,3-difluorobenzoic acid contributes to the synthesis of peptides and proteins .
    • Method : The specific methods would depend on the particular peptide or protein being synthesized. This could involve coupling reactions with amino acids or other peptides, under controlled conditions .
    • Results : The use of 4-Bromo-2,3-difluorobenzoic acid can facilitate the synthesis of a variety of peptides and proteins, with potential applications in various areas of biological research .
  • Modulator of Dopamine Neurotransmission
    • Field : Neuropharmacology
    • Application : 4-Bromo-2,5-difluorobenzoic acid, a similar compound, has been used as a modulator of dopamine neurotransmission, specifically as a dopaminergic stabilizer .
    • Method : This involves the use of the compound in experimental models of dopamine neurotransmission .
    • Results : The compound can help to stabilize dopamine levels, which could have potential applications in the treatment of conditions related to dopamine imbalance .

Safety And Hazards

The compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

properties

IUPAC Name

4-bromo-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUDFVTZXQTEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598329
Record name 4-Bromo-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3-difluorobenzoic acid

CAS RN

194804-91-6
Record name 4-Bromo-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,3-difluorobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
TE Bearrood, G Aguirre-Figueroa… - Bioconjugate chemistry, 2019 - ACS Publications
High aldehyde dehydrogenase 1A1 (ALDH1A1) activity has emerged as a reliable marker for the identification of both normal and cancer stem cells. To facilitate the detection, …
Number of citations: 17 pubs.acs.org
TE Bearrood - 2020 - ideals.illinois.edu
Molecular imaging agents are chemical tools that have become essential to the study of life. The field of molecular imaging encompasses a wide range of modalities and mechanism, …
Number of citations: 0 www.ideals.illinois.edu

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